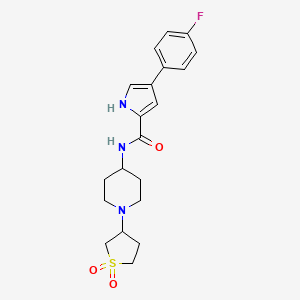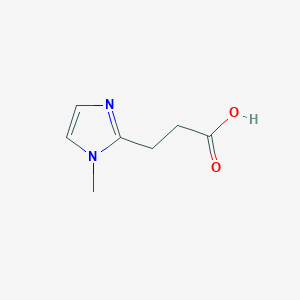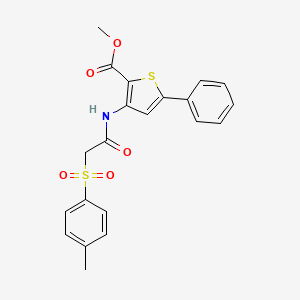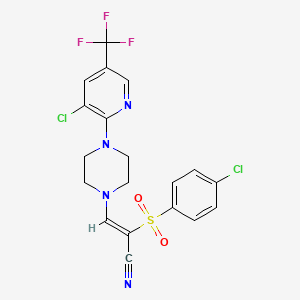![molecular formula C12H13N3O3S B2644935 3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 853723-95-2](/img/structure/B2644935.png)
3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid” belong to a class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring (phenyl group), a propanoic acid group, and various other functional groups. The exact structure can be determined using techniques like NMR, FT-IR, and elemental analysis spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. Some common reactions might include esterification, condensation, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “3- [3-Methoxy-4- (sulfooxy)phenyl]propanoic acid” has a molecular formula of CHOS, an average mass of 276.263 Da, and a monoisotopic mass of 276.030365 Da .Applications De Recherche Scientifique
Catalysis
The compound [3-(3-Silicapropyl)sulfanyl]propyl)ester, closely related to the compound , has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process, performed in ethanol under refluxing conditions, yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with a high success rate of 74-90%. Notably, the catalyst maintains its effectiveness over multiple runs without a significant loss in activity, showcasing its potential for use in sustainable and efficient chemical processes (Tayebi et al., 2011).
Material Science
In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through a condensation reaction with various aliphatic and aromatic amines, forming amine-treated polymers. These modifications not only enhance the hydrogels' swelling properties but also significantly improve their thermal stability. The synthesized polymeric compounds have shown promising antibacterial and antifungal activities, indicating their potential for medical applications (Aly & El-Mohdy, 2015).
Anticancer Research
The compound [4-({(5-(4-hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl)amino}(1H-tetrazol-5-yl)methyl]-2-methoxyphenol (L), which shares a similar structural motif with the compound , has been explored for its interaction with gold (III) and nickel (II) metal ions. This research is aimed at understanding the ligand behavior and evaluating the anticancer efficacy of the resulting metal ion complexes. Initial studies have indicated that the gold(III) complex, in particular, exhibits higher cytotoxicity against cancer cell lines, suggesting potential in cancer treatment strategies (Ghani & Alabdali, 2022).
Corrosion Inhibition
A derivative of 1,2,4-triazole, namely 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), has demonstrated outstanding performance as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibition efficiency of this compound is remarkably high, even at very low concentrations, providing up to 98% protection. The compound's ability to adhere to the steel surface and form a protective barrier has been thoroughly studied and confirmed through various techniques, offering valuable insights into the development of effective corrosion inhibitors (Bentiss et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-9-4-2-8(3-5-9)11-13-14-12(19)15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPTGMBTYUKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)


![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)
![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)



